molecular formula C8H14Cl2N2 B6219457 2-(aminomethyl)-5-methylaniline dihydrochloride CAS No. 2751615-70-8

2-(aminomethyl)-5-methylaniline dihydrochloride

Cat. No. B6219457
CAS RN: 2751615-70-8
M. Wt: 209.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(aminomethyl)-5-methylaniline dihydrochloride” is a derivative of benzimidazole . Benzimidazole derivatives are known for their prominent medicinal importance .


Synthesis Analysis

In a study, a novel Schiff base chemosensor based on benzimidazole was synthesized . For the synthesis of Schiff base, 2-(aminomethyl)benzimidazole was selected as an amine compound due to its potential selective ion-binding sites, planar structure, and high solubility in polar environments .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-(aminomethyl)benzimidazole dihydrochloride hydrate has been reported . The InChI Key and SMILES string provide a representation of the molecule’s structure .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(aminomethyl)-5-methylaniline dihydrochloride” are not available, benzimidazole derivatives are known for their versatile applications in synthetic organic chemistry and biological fields due to their potent pharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-(aminomethyl)benzimidazole dihydrochloride hydrate have been reported . These include the molecular formula, average mass, monoisotopic mass, and more .

Safety and Hazards

The safety data sheet for a similar compound, 2-(aminomethyl)-1H-imidazole dihydrochloride, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or clothing .

Future Directions

While specific future directions for “2-(aminomethyl)-5-methylaniline dihydrochloride” are not available, benzimidazole derivatives are gaining popularity due to their prominent medicinal importance . They are fascinating for multiple applications in both synthetic organic chemistry and biological fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-5-methylaniline dihydrochloride involves the reaction of 2-methyl-5-nitroaniline with formaldehyde and hydrogen gas in the presence of a catalyst to form 2-(aminomethyl)-5-nitroaniline. The nitro group is then reduced to an amino group using a reducing agent, followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "2-methyl-5-nitroaniline", "Formaldehyde", "Hydrogen gas", "Catalyst", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-5-nitroaniline is reacted with formaldehyde and hydrogen gas in the presence of a catalyst to form 2-(aminomethyl)-5-nitroaniline.", "Step 2: The nitro group in 2-(aminomethyl)-5-nitroaniline is reduced to an amino group using a reducing agent.", "Step 3: The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 2-(aminomethyl)-5-methylaniline." ] }

CAS RN

2751615-70-8

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.